molecular formula C19H14N2O3 B2760599 N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzofuran-2-carboxamide CAS No. 2034536-18-8

N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzofuran-2-carboxamide

Cat. No.: B2760599
CAS No.: 2034536-18-8
M. Wt: 318.332
InChI Key: JQNNAGHSJOVOQV-UHFFFAOYSA-N
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Description

N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzofuran-2-carboxamide is a complex organic compound that integrates multiple heterocyclic structures, including furan, pyridine, and benzofuran. These structures are known for their significant biological and pharmacological activities, making this compound a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. One common method includes:

    Formation of the Furan Ring: Starting with a suitable precursor, the furan ring can be synthesized through cyclization reactions.

    Pyridine Ring Formation: The pyridine ring is often synthesized via condensation reactions involving aldehydes and ammonia or amines.

    Coupling Reactions: The furan and pyridine rings are then coupled using cross-coupling reactions such as the Suzuki or Sonogashira coupling.

    Formation of Benzofuran: The benzofuran moiety is synthesized separately, often through cyclization of ortho-hydroxyaryl ketones.

    Final Coupling: The final step involves coupling the benzofuran carboxylic acid with the furan-pyridine intermediate using amide bond formation techniques, typically employing reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated synthesis platforms to enhance yield and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan and pyridine rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the nitro or carbonyl groups present in the structure using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Coupling Reagents: EDCI, HOBt, palladium catalysts for cross-coupling.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzofuran-2-carboxamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology and Medicine

In biology and medicine, this compound is explored for its potential therapeutic properties. The presence of multiple heterocyclic rings suggests it could interact with various biological targets, making it a candidate for drug development. It may exhibit antimicrobial, anti-inflammatory, or anticancer activities, although specific studies are needed to confirm these effects.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The exact mechanism of action of N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzofuran-2-carboxamide would depend on its specific biological target. Generally, compounds with similar structures can interact with enzymes or receptors, inhibiting or modulating their activity. The furan and pyridine rings might facilitate binding to active sites, while the benzofuran moiety could enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-(pyridin-3-ylmethyl)benzofuran-2-carboxamide
  • N-(furan-2-ylmethyl)benzofuran-2-carboxamide
  • N-(5-(furan-2-yl)pyridin-3-yl)benzofuran-2-carboxamide

Uniqueness

N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzofuran-2-carboxamide is unique due to the combination of furan, pyridine, and benzofuran rings in a single molecule. This structural complexity can lead to unique biological activities and chemical reactivity, distinguishing it from simpler analogs.

Properties

IUPAC Name

N-[[5-(furan-2-yl)pyridin-3-yl]methyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O3/c22-19(18-9-14-4-1-2-5-17(14)24-18)21-11-13-8-15(12-20-10-13)16-6-3-7-23-16/h1-10,12H,11H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQNNAGHSJOVOQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NCC3=CC(=CN=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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